REACTION_SMILES
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[C:21](=[O:22])([OH:23])[O-:24].[CH3:26][OH:27].[Cl:5][c:6]1[cH:7][c:8]([N+:18]([O-:19])=[O:20])[c:9]([N:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]2)[cH:10][cH:11]1.[ClH:1].[Na+:25].[Sn:2]([Cl:3])[Cl:4]>>[Cl:5][c:6]1[cH:7][c:8]([NH2:18])[c:9]([N:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]2)[cH:10][cH:11]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)ccc1N1CCCCC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl[Sn]Cl
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Name
|
|
Type
|
product
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Smiles
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Nc1cc(Cl)ccc1N1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |